molecular formula C22H22N2OS B216211 3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

カタログ番号 B216211
分子量: 362.5 g/mol
InChIキー: VOZITPYNXPMQKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant research attention due to its potential therapeutic applications. This compound is also known as DPTBP and has been synthesized using various methods.

科学的研究の応用

DPTBP has been studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. In vitro studies have shown that DPTBP can inhibit the aggregation of tau protein, which is implicated in Alzheimer's disease. DPTBP has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

作用機序

The mechanism of action of DPTBP is not fully understood, but it is believed to involve the inhibition of protein aggregation. In vitro studies have shown that DPTBP can inhibit the aggregation of tau protein by binding to its microtubule-binding domain. DPTBP has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in Parkinson's disease.
Biochemical and Physiological Effects:
DPTBP has been shown to have neuroprotective effects in animal models of Parkinson's disease. In one study, DPTBP was able to protect dopaminergic neurons from oxidative stress-induced cell death. DPTBP has also been shown to improve motor function in animal models of Parkinson's disease.

実験室実験の利点と制限

One advantage of using DPTBP in lab experiments is its ability to inhibit protein aggregation, which is a common feature of many neurodegenerative diseases. However, one limitation is that the mechanism of action of DPTBP is not fully understood, which makes it difficult to optimize its use in experiments.

将来の方向性

There are several future directions for the study of DPTBP. One area of research could focus on optimizing the synthesis method to improve the yield and purity of DPTBP. Another area of research could focus on elucidating the mechanism of action of DPTBP, which would provide insights into its potential therapeutic applications. Additionally, future studies could investigate the efficacy of DPTBP in animal models of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.

合成法

DPTBP can be synthesized using a variety of methods, including the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction yields DPTBP as a white solid with a melting point of 179-181°C.

特性

製品名

3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

分子式

C22H22N2OS

分子量

362.5 g/mol

IUPAC名

3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C22H22N2OS/c25-21(24-22-23-19-13-7-8-14-20(19)26-22)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,23,24,25)

InChIキー

VOZITPYNXPMQKO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

正規SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。